4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine is a heterocyclic compound that features a unique fusion of pyrazole, pyridine, and furan rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Pyrrolopyrazines: These compounds have a similar pyrazine ring but differ in the additional fused rings and substituents.
Uniqueness
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine is unique due to its specific combination of pyrazole, pyridine, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows for targeted modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H7ClN4O |
---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
7-chloro-4-(furan-2-yl)-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C13H7ClN4O/c14-12-10-7-9(11-4-2-6-19-11)17-18(10)13-8(16-12)3-1-5-15-13/h1-7H |
InChI Key |
CYQHYAXUMWVIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N3C(=CC(=N3)C4=CC=CO4)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.